2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate
Overview
Description
Octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate is a chemical compound with the molecular formula C18H22Cl2N2O3. It is known for its unique structure, which includes a quinolizidine ring system and a dichlorobenzoyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate typically involves the reaction of quinolizidine derivatives with dichlorobenzoyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolizidine N-oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The dichlorobenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizidine N-oxides, while reduction can produce amines .
Scientific Research Applications
Octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Octahydro-2H-quinolizin-1-ylmethyl (3,4-dichlorobenzoyl)carbamate
- Octahydro-2H-quinolizin-1-ylmethyl 2,4-dichlorobenzoate
- Octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenoxy)sulfonyl]carbamate
Uniqueness
Octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate is unique due to its specific combination of a quinolizidine ring and a dichlorobenzoyl carbamate moiety.
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O3/c19-13-6-7-14(15(20)10-13)17(23)21-18(24)25-11-12-4-3-9-22-8-2-1-5-16(12)22/h6-7,10,12,16H,1-5,8-9,11H2,(H,21,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIOUBLQEXCNDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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